

(4-Bromo-2-chlorophenyl) (morpholino)methanone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromo-2-chlorophenyl)
(morpholino)methanone

Cat. No.: B1522746

[Get Quote](#)

An In-Depth Technical Guide to **(4-Bromo-2-chlorophenyl)(morpholino)methanone** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the chemical properties, structure, synthesis, and potential applications of **(4-Bromo-2-chlorophenyl)(morpholino)methanone**, a compound of significant interest in modern synthetic and medicinal chemistry.

Introduction and Strategic Overview

(4-Bromo-2-chlorophenyl)(morpholino)methanone (CAS No. 877383-57-8) is a halogenated aromatic morpholine amide.^[1] This class of compounds holds considerable value in organic synthesis and drug discovery. The morpholine amide moiety is recognized for its stability, high water solubility, and utility as a versatile acylating agent, often serving as a reliable alternative to more sensitive reagents like Weinreb amides.^{[2][3]} The presence of a di-halogenated phenyl ring, specifically with bromo and chloro substituents, provides multiple strategic points for further chemical modification through cross-coupling reactions, making this molecule a valuable building block for creating diverse chemical libraries.

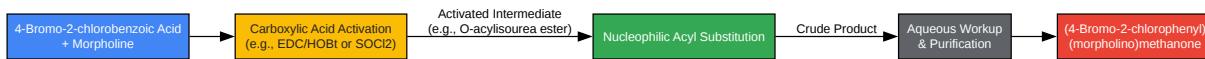
This document provides an in-depth analysis of its structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, expected analytical characterization, and a discussion of its potential applications in the field of drug discovery.

Chemical Structure and Properties

The molecule consists of a 4-bromo-2-chlorophenyl group linked to a morpholine ring through a carbonyl bridge. This arrangement confers a specific set of properties crucial for its synthetic utility and potential biological activity.

Caption: 2D Chemical Structure of **(4-Bromo-2-chlorophenyl)(morpholino)methanone**.

Physicochemical and Identification Data


The key properties of **(4-Bromo-2-chlorophenyl)(morpholino)methanone** are summarized in the table below.

Property	Value	Source(s)
CAS Number	877383-57-8	[1]
Molecular Formula	C ₁₁ H ₁₁ BrClNO ₂	[4]
Molecular Weight	304.57 g/mol	[4]
IUPAC Name	(4-Bromo-2-chlorophenyl) (morpholin-4-yl)methanone	N/A
Appearance	Solid	[5]
Topological Polar Surface Area (TPSA)	29.54 Å ²	[4]
logP (calculated)	2.57	[4]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	1	[4]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of **(4-Bromo-2-chlorophenyl)(morpholino)methanone** is via the amide coupling reaction between 4-bromo-2-chlorobenzoic acid and morpholine. This transformation is a cornerstone of medicinal chemistry, and several reliable protocols exist.[\[6\]](#)[\[7\]](#)

Overall Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis via amide coupling.

Recommended Laboratory Protocol

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBT) as the coupling system. This choice is predicated on its high efficiency, mild reaction conditions, and the ease of removing byproducts during aqueous workup, making it superior to harsher methods like thionyl chloride for many research applications.[\[6\]](#)

Materials:

- 4-Bromo-2-chlorobenzoic acid (1.0 eq)[\[8\]](#)[\[9\]](#)
- Morpholine (1.1 eq)
- EDC·HCl (1.2 eq)
- HOBT (0.1-1.0 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Dichloromethane (DCM) or Acetonitrile (CH₃CN) as solvent

- 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
- Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

- Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (1.0 eq) in DCM at 0 °C, add HOBr (catalytic to stoichiometric amounts) and EDC·HCl (1.2 eq). Stir the mixture for 15-20 minutes.
 - Expert Insight: The initial formation of the HOBr-ester is often faster and leads to higher yields and fewer side products compared to direct attack by the amine on the EDC-activated acid.[6]
- Amine Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
 - Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction without competing as a nucleophile.[7]
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBr), and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.

Analytical Characterization: Expected Spectral Data

While specific experimental spectra for this exact compound are not readily available in public literature, its structure allows for the reliable prediction of its key spectral features based on

well-established principles and data from analogous compounds, such as (4-Bromophenyl)(morpholino)methanone.[10]

Technique	Expected Characteristics
¹ H NMR	Aromatic Region (δ 7.2-7.8 ppm): Three protons exhibiting a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) characteristic of a 1,2,4-trisubstituted benzene ring. Morpholine Region (δ 3.4-3.9 ppm): Two broad multiplets or singlets, each integrating to 4H, corresponding to the two sets of methylene protons (-CH ₂ -N- and -CH ₂ -O-) of the morpholine ring. Due to the amide bond's rotational barrier, these signals might be complex.[10]
¹³ C NMR	Carbonyl Carbon (δ ~169 ppm): A characteristic signal for the amide carbonyl carbon.[10] Aromatic Carbons (δ 120-140 ppm): Six distinct signals, including two quaternary carbons attached to Br and Cl. Morpholine Carbons (δ ~42-48 ppm and ~67 ppm): Signals for the -CH ₂ -N- carbons (downfield) and the -CH ₂ -O- carbons (further downfield).[10]
IR Spectroscopy	C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm ⁻¹ . C-N Stretch: A band around 1400-1450 cm ⁻¹ . C-O-C Stretch: A strong band around 1115 cm ⁻¹ characteristic of the morpholine ether linkage. Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.
Mass Spectrometry	Molecular Ion (M ⁺): A characteristic isotopic pattern for a molecule containing one bromine (M, M+2 of ~1:1 ratio) and one chlorine (M, M+2 of ~3:1 ratio). The combination will produce a complex cluster around m/z 303, 305, and 307. The exact mass would be a primary identifier.

Applications in Drug Discovery and Chemical Biology

(4-Bromo-2-chlorophenyl)(morpholino)methanone is not just a synthetic intermediate; it is a strategically designed building block for drug discovery programs.

- **Scaffold for Library Synthesis:** The bromo and chloro substituents serve as orthogonal handles for further functionalization. The bromine atom is particularly susceptible to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amine groups. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
- **Bioisostere and Pharmacophore Component:** The morpholine group is a common feature in bioactive molecules. It is often used as a bioisostere for other cyclic amines or to improve pharmacokinetic properties such as solubility and metabolic stability. The entire (aryl)(morpholino)methanone core can be found in molecules targeting a range of biological pathways. For instance, related structures have been investigated in the context of various signaling pathways.^[11]
- **Precursor for Biologically Active Compounds:** The parent scaffold, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.^[12] This lineage suggests that derivatives of the title compound are promising candidates for screening in similar therapeutic areas. Compounds containing the 4-bromo-2-chlorophenyl moiety have also demonstrated inhibitory effects against parasites like *Plasmodium falciparum*, highlighting a potential application in infectious disease research.^[13]

Safety and Handling

Based on data for structurally related compounds and general hazard classifications, **(4-Bromo-2-chlorophenyl)(morpholino)methanone** should be handled with appropriate care in a laboratory setting.

- **Hazard Pictogram:** GHS07 (Exclamation Mark)^{[4][5]}
- **Signal Word:** Warning^{[4][5]}

- Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
- Precautionary Measures: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

(4-Bromo-2-chlorophenyl)(morpholino)methanone is a well-defined chemical entity with significant potential for researchers in organic synthesis and drug development. Its robust and scalable synthesis, combined with the strategic placement of reactive halogen handles and the favorable properties of the morpholine amide group, makes it an exceptionally valuable building block. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in advanced research projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 877383-57-8|(4-Bromo-2-chlorophenyl)(morpholino)methanone|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chemscene.com [chemscene.com]
- 5. (4-Bromophenyl)(morpholino)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]
- 10. rsc.org [rsc.org]
- 11. jelsciences.com [jelsciences.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate featuring short halogen···oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Bromo-2-chlorophenyl)(morpholino)methanone chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1522746#4-bromo-2-chlorophenyl-morpholino-methanone-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com